![molecular formula C14H15F3N2O2S B607813 (R)-1-(1-(methylsulfonyl)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile CAS No. 1539314-06-1](/img/structure/B607813.png)
(R)-1-(1-(methylsulfonyl)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile
Vue d'ensemble
Description
GSK2881078 is a selective androgen receptor modulator (SARM) that is being evaluated for effects on muscle growth and strength in subjects with muscle wasting to improve their physical function. It is currently in phase I clinical trials.
GSK-2881078 is a selective androgen receptor modulator potentially for the treatment of cachexia. GSK2881078 is a selective androgen receptor modulator (SARM) that is being evaluated for effects on muscle growth and strength in subjects with muscle wasting to improve their physical function.
Applications De Recherche Scientifique
Treatment for Muscle Weakness
GSK-2881078 is a nonsteroidal, selective androgen receptor modulator (SARM) that is being investigated for the treatment of reduced mobility and other functional limitations in men and postmenopausal women with muscle weakness associated with both chronic and acute illness . It has been shown to produce dose-dependent increases in lean mass in healthy older men and women .
Treatment for Sarcopenia
Sarcopenia, the loss of muscle tissue as a natural part of the aging process, is another area where GSK-2881078 is being explored. The compound has the potential to prevent muscle wasting and sarcopenia in elderly people .
Treatment for Chronic Obstructive Pulmonary Disease (COPD)
GSK-2881078 has been studied for its effects on muscle strength in patients with COPD. In a phase 2A trial, the drug was shown to be well tolerated and increased muscle strength in men with COPD .
Treatment for Cachexia
Cachexia, a condition that causes extreme weight loss and muscle wasting, is another potential application for GSK-2881078. The compound is being researched for its potential to treat muscle weakness and cachexia associated with both chronic and acute illness .
Enhancement of Physical Function
Along with treating muscle weakness, GSK-2881078 is also being investigated for its potential to improve physical function. This is particularly relevant for individuals with reduced mobility due to muscle weakness .
Potential Use in Conjunction with Exercise
Research has also explored the effects of GSK-2881078 in conjunction with exercise. A study investigated the effects of the compound, along with a concurrent home-exercise program, on leg strength in patients with COPD and impaired physical function .
Mécanisme D'action
Target of Action
GSK-2881078, also known as ®-1-(1-(methylsulfonyl)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile or 47M5ZXU844, is a drug that acts as a Selective Androgen Receptor Modulator (SARM) . The primary target of GSK-2881078 is the androgen receptor . Androgen receptors are nuclear transcription factors that are activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .
Mode of Action
GSK-2881078 acts as a partial agonist in androgenic tissues and mainly as a complete agonist in synthetic metabolic tissues . It induces AR-mediated transcriptional activation in cells, and this effect can be inhibited by the non-steroidal AR antagonist Bicalutamide .
Biochemical Pathways
The compound binds to the androgen receptor, inducing a unique receptor conformation that allows only certain coactivator and corepressor proteins to interact . This differential activity allows SARMs like GSK-2881078 to function as potent androgenic agonists in target tissues such as muscle and bone, but to function as antagonists, or partial agonists, in other tissues or organs such as the prostate or skin .
Pharmacokinetics
The pharmacokinetics of GSK-2881078 were explored in a phase 1b study . The study evaluated the effects of CYP3A4 inhibition on the pharmacokinetics of GSK-2881078 . The compound was found to have a long half-life of over 100 hours . The effect of CYP3A4 inhibition on GSK-2881078 pharmacokinetics was unlikely to be of clinical significance .
Result of Action
GSK-2881078 was developed for the prevention of muscle wasting and sarcopenia in elderly people . In a phase II trial, the drug was shown to be well tolerated and increased muscle strength in men with Chronic Obstructive Pulmonary Disease (COPD) . Compared with placebo, there was greater lean mass accrual with all dose levels of GSK-2881078 .
Propriétés
IUPAC Name |
1-[(2R)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-9(8-22(2,20)21)19-6-5-11-12(19)4-3-10(7-18)13(11)14(15,16)17/h3-6,9H,8H2,1-2H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDVMPZQJMZEAC-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337261 | |
Record name | 1-[(1R)-1-Methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701337261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(1-(methylsulfonyl)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile | |
CAS RN |
1539314-06-1 | |
Record name | GSK2881078 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539314061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2881078 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16888 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-[(1R)-1-Methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701337261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-(1-(METHYLSULFONYL)PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-1H-INDOLE-5-CARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-2881078 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47M5ZXU844 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.